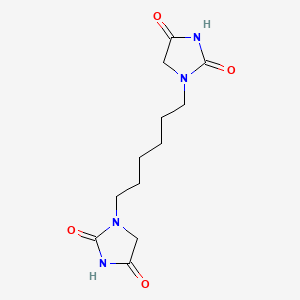![molecular formula C10H11N B12947417 4,5-dihydro-3H-benzo[c]azepine](/img/structure/B12947417.png)
4,5-dihydro-3H-benzo[c]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-3H-benzo[c]azepine is a seven-membered heterocyclic compound containing a nitrogen atom within its ring structure. This compound is part of the azepine family, which includes various biologically active molecules. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-benzo[c]azepine can be achieved through several methods. One common approach involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This method allows for the formation of the azepine ring in a single step, making it efficient for laboratory synthesis.
Another method involves the reaction of lithiated N-benzyl- and N-allylimines with organic halides or water, leading to the formation of 4,5-dihydro-3H-benzo[c]azepines . This reaction typically occurs under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of one-pot synthesis methods, which combine multiple reaction steps into a single process, can further streamline industrial production .
化学反応の分析
Types of Reactions
4,5-Dihydro-3H-benzo[c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepine ring to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated azepine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted azepine compounds .
科学的研究の応用
4,5-Dihydro-3H-benzo[c]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
作用機序
The mechanism of action of 4,5-dihydro-3H-benzo[c]azepine and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, some derivatives act as enzyme inhibitors, while others may interact with neurotransmitter receptors to exert their pharmacological effects .
類似化合物との比較
Similar Compounds
- 2,3-Dihydro-1H-benzo[c]azepine
- Benzodiazepines
- Oxazepines
- Thiazepines
Uniqueness
4,5-Dihydro-3H-benzo[c]azepine is unique due to its specific ring structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, while benzodiazepines are well-known for their sedative and anxiolytic effects, this compound derivatives may exhibit a broader range of pharmacological activities, including anticonvulsant and antineoplastic properties .
特性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
4,5-dihydro-3H-2-benzazepine |
InChI |
InChI=1S/C10H11N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-2,4-5,8H,3,6-7H2 |
InChIキー |
GFXAUMBEMYXIPK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C=NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


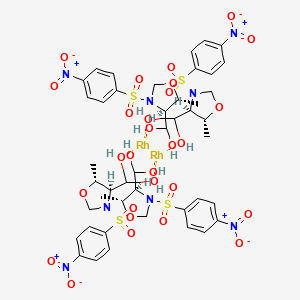

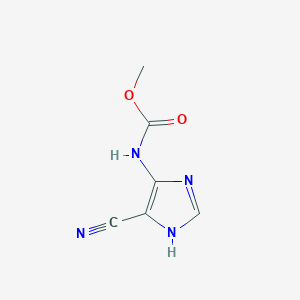
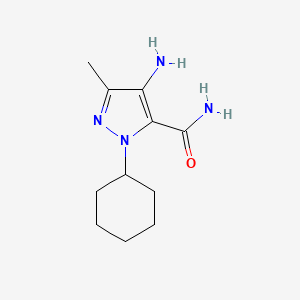
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)
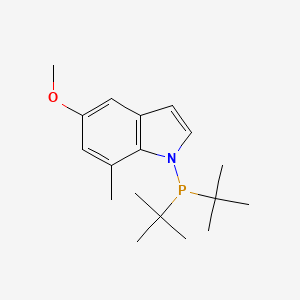
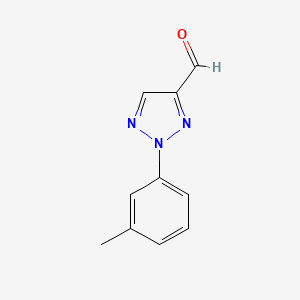
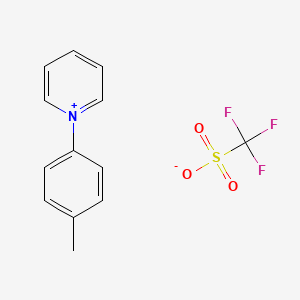
![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)
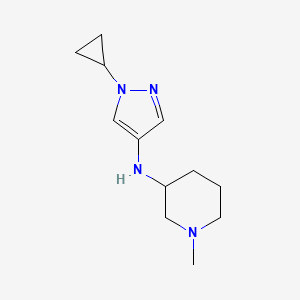
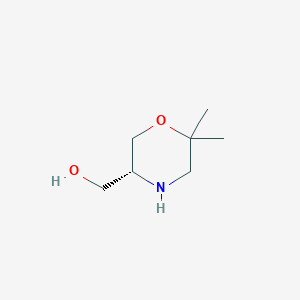
![tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12947431.png)
